molecular formula C6H9O3- B1236394 (S)-3-methyl-2-oxovalerate

(S)-3-methyl-2-oxovalerate

Cat. No. B1236394
M. Wt: 129.13 g/mol
InChI Key: JVQYSWDUAOAHFM-BYPYZUCNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-methyl-2-oxovalerate is the conjugate base of (S)-3-methyl-2-oxopentanoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a valerate. It is a conjugate base of a (S)-3-methyl-2-oxovaleric acid.

Scientific Research Applications

Metabolite Signaling in Adipose Tissue

(S)-3-Methyl-2-oxovalerate, identified in metabolomics studies, is implicated in signaling networks between brown and beige adipose tissue and skeletal muscle. It contributes to systemic energy expenditure and metabolism regulation. Studies have found that this metabolite, along with others, induces brown adipocyte-specific phenotypes and enhances mitochondrial oxidative energy metabolism, which could have implications in obesity and diabetes treatments (Whitehead et al., 2021).

Catalytic Reactions in Biosynthesis

The metabolite plays a role in S-Adenosylmethionine-dependent methyltransferase reactions, which are crucial in the biosynthesis of natural products. Its ability to undergo specific methylation and ethylation reactions demonstrates its potential as a tool for asymmetric biocatalytic C-alkylation reactions (Sommer-Kamann et al., 2017).

Role in Endothelial Quiescence

This compound is involved in the regulation of endothelial quiescence, a crucial process in vascular health. In endothelial cells, it is part of a metabolic pathway that promotes a quiescent state, influencing cell cycle progression and metabolic activity. This has potential implications in understanding and treating vascular diseases (Andrade et al., 2021).

Biomarker in Disease States

In medical research, (S)-3-Methyl-2-oxovalerate is identified as a biomarker. Its presence and concentration in biological fluids like plasma and urine have been associated with conditions like type 2 diabetes and impaired fasting glucose. This underscores its potential in early disease detection and understanding the pathophysiology of metabolic disorders (Menni et al., 2013).

properties

Product Name

(S)-3-methyl-2-oxovalerate

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

(3S)-3-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1/t4-/m0/s1

InChI Key

JVQYSWDUAOAHFM-BYPYZUCNSA-M

Isomeric SMILES

CC[C@H](C)C(=O)C(=O)[O-]

SMILES

CCC(C)C(=O)C(=O)[O-]

Canonical SMILES

CCC(C)C(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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